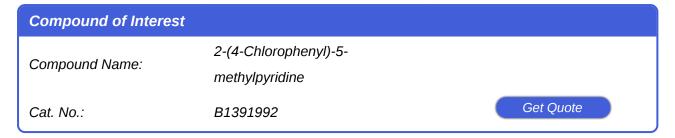


Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **2-(4-Chlorophenyl)-5-methylpyridine**, a compound of interest in pharmaceutical research and development. This document outlines a suitable experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), details the predicted fragmentation patterns based on established principles of mass spectrometry, and presents the expected quantitative data in a clear, tabular format.

Introduction

2-(4-Chlorophenyl)-5-methylpyridine is a substituted pyridine derivative with a molecular weight of 203.67 g/mol and a molecular formula of C₁₂H₁₀ClN. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)



A robust and reproducible method for the analysis of **2-(4-Chlorophenyl)-5-methylpyridine** can be achieved using a standard GC-MS system. The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

For analysis, a dilute solution of **2-(4-Chlorophenyl)-5-methylpyridine** should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation, typically in the range of **1-10** µg/mL.

2.2. Instrumentation

- Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
- Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.
- GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of aromatic compounds. A suitable choice would be a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

2.3. GC-MS Parameters



Parameter	Value	
Injector Temperature	250 °C	
Injection Mode	Splitless	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min	
Oven Temperature Program	Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min	
Transfer Line Temperature	280 °C	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Ionization Mode	Electron Ionization (EI)	
Electron Energy	70 eV	
Mass Range	m/z 40-400	
Scan Speed	1562 u/s	

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of **2-(4-Chlorophenyl)-5-methylpyridine** is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

3.1. Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an estimate and may vary depending on the specific instrument conditions.

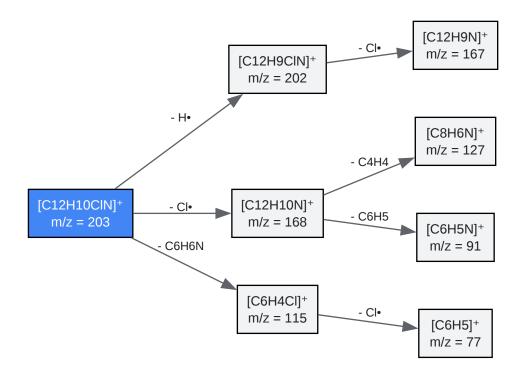


m/z (for ³⁵ Cl)	Proposed Fragment Ion	Predicted Relative Abundance
203	[M] ⁺	High
202	[M-H] ⁺	Moderate
168	[M-Cl] ⁺	Moderate
167	[M-HCI] ⁺	Moderate
127	[C ₈ H ₆ N] ⁺	Low
115	[C ₆ H ₄ Cl] ⁺	Moderate
91	[C ₆ H ₅ N] ⁺	Low
77	[C ₆ H ₅] ⁺	Low

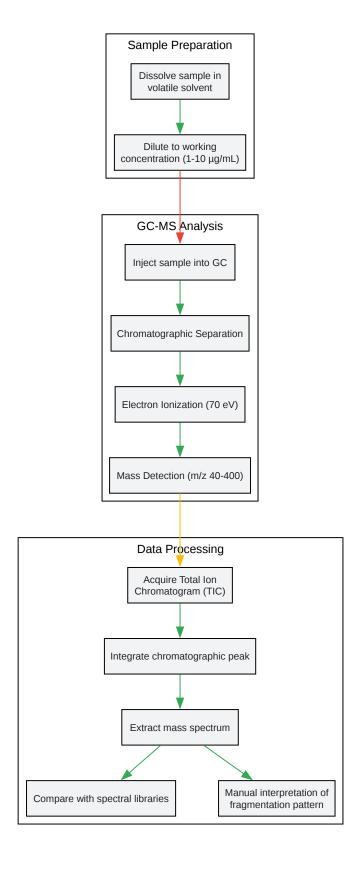
3.2. Fragmentation Pathway

The fragmentation of the molecular ion of **2-(4-Chlorophenyl)-5-methylpyridine** is expected to proceed through several key pathways, as illustrated in the diagram below.









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